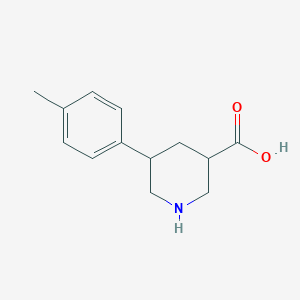

5-(4-Methylphenyl)piperidine-3-carboxylic acid

Description

Properties

Molecular Formula |

C13H17NO2 |

|---|---|

Molecular Weight |

219.28 g/mol |

IUPAC Name |

5-(4-methylphenyl)piperidine-3-carboxylic acid |

InChI |

InChI=1S/C13H17NO2/c1-9-2-4-10(5-3-9)11-6-12(13(15)16)8-14-7-11/h2-5,11-12,14H,6-8H2,1H3,(H,15,16) |

InChI Key |

SGEXGOHIRXHOLR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C2CC(CNC2)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

5-(4-Methylphenyl)piperidine-3-carboxylic acid chemical structure and properties

Topic: 5-(4-Methylphenyl)piperidine-3-carboxylic acid: Chemical Structure, Synthesis, and Pharmacological Properties Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Development Scientists

Executive Summary

5-(4-Methylphenyl)piperidine-3-carboxylic acid (also known as 5-(p-tolyl)nipecotic acid) represents a "privileged scaffold" in medicinal chemistry. As a 3,5-disubstituted piperidine, it serves as a critical pharmacophore in the design of neurotransmitter transporter inhibitors—specifically for the Gamma-Aminobutyric Acid (GABA) transporter (GAT). Unlike the simple nipecotic acid parent molecule, the addition of a lipophilic 4-methylphenyl moiety at the C5 position significantly alters its physicochemical profile, enhancing blood-brain barrier (BBB) permeability and target affinity through hydrophobic interactions. This guide analyzes its structural stereochemistry, validated synthetic pathways, and pharmacological utility.[1]

Chemical Structure & Stereochemistry[2]

Core Architecture

The molecule consists of a saturated six-membered piperidine ring substituted at the meta positions relative to the nitrogen atom.

-

Position 3: Carboxylic acid group (-COOH), responsible for ionic interactions with receptor sites (mimicking the carboxylate of GABA).

-

Position 5: 4-Methylphenyl (p-Tolyl) group, providing a hydrophobic anchor.

Stereochemical Complexity

The 3,5-disubstitution pattern creates two chiral centers, resulting in four possible stereoisomers. The relative orientation of the substituents defines the biological activity.

-

Cis-Isomers: The carboxylic acid and the tolyl group are on the same side of the piperidine plane (e.g., 3R,5S).

-

Trans-Isomers: The substituents are on opposite sides (e.g., 3R,5R).

-

Conformational Analysis: The piperidine ring predominantly exists in a chair conformation. In the trans isomer, both bulky substituents (the carboxyl and the aryl group) can adopt equatorial positions, which is energetically favorable and often correlates with higher bioactive potency in GAT-1 inhibition.

Physicochemical Profile

The introduction of the tolyl group shifts the molecule from a highly polar zwitterion (like nipecotic acid) to a more lipophilic entity, improving its drug-likeness.

Table 1: Key Physicochemical Properties

| Property | Value (Approx.) | Significance |

| Molecular Formula | C₁₃H₁₇NO₂ | Core composition |

| Molecular Weight | 219.28 g/mol | Small molecule, fragment-like |

| pKa (Acid) | ~3.8 | Ionized at physiological pH (COO⁻) |

| pKa (Base) | ~9.8 | Protonated at physiological pH (NH₂⁺) |

| LogP | 1.5 - 1.8 | Moderate lipophilicity (Good BBB penetration potential) |

| TPSA | ~60 Ų | Favorable for CNS penetration (<90 Ų) |

| Solubility | Soluble in water (as salt) | Formulation compatible |

Synthesis & Manufacturing Protocols

The synthesis of 3,5-disubstituted piperidines is non-trivial due to the need for regiocontrol. The most robust industrial route involves the construction of a pyridine precursor followed by catalytic hydrogenation.

Retrosynthetic Analysis

-

Target: 5-(4-Methylphenyl)piperidine-3-carboxylic acid.

-

Precursor: 5-(4-Methylphenyl)nicotinic acid.

-

Key Disconnection: Suzuki-Miyaura coupling of 5-bromonicotinic acid and p-tolylboronic acid.

Step-by-Step Synthetic Protocol

Step 1: Suzuki Coupling (Formation of the Biaryl Core)

-

Reagents: 5-Bromonicotinic acid (1.0 eq), 4-Methylphenylboronic acid (1.2 eq), Pd(PPh₃)₄ (5 mol%), Na₂CO₃ (2.0 M aq).

-

Solvent: DME/Water or Toluene/Ethanol/Water.

-

Conditions: Reflux at 90°C for 12-16 hours under Nitrogen atmosphere.

-

Workup: Acidify aqueous layer to pH 3-4 to precipitate 5-(4-methylphenyl)nicotinic acid. Filtration and recrystallization from ethanol.[2]

Step 2: Catalytic Hydrogenation (Ring Saturation)

-

Substrate: 5-(4-Methylphenyl)nicotinic acid.

-

Catalyst: PtO₂ (Adams' catalyst) or 5% Rh/C (to prevent reduction of the phenyl ring).

-

Solvent: Acetic acid or Methanol/HCl.

-

Conditions: H₂ atmosphere (50-60 psi), Room Temperature, 24 hours.

-

Outcome: Yields a mixture of cis and trans isomers of the piperidine product.

Step 3: Diastereomeric Separation (Optional but Critical)

-

The cis and trans isomers can be separated via fractional crystallization of their hydrochloride salts or preparative HPLC.

-

Note: For enantiopure synthesis, chiral resolution using tartaric acid or chiral HPLC is required post-reduction.

Visualized Synthesis Workflow

Caption: Figure 1. Synthetic route from 5-bromonicotinic acid via Suzuki coupling and catalytic hydrogenation.

Pharmacological Applications[1][5][6][7][8]

Mechanism of Action: GABA Uptake Inhibition

This molecule is a structural analog of Nipecotic Acid , a potent inhibitor of GAT-1 (GABA Transporter 1).

-

Binding Mode: The zwitterionic head group (amine and carboxylic acid) mimics the endogenous ligand GABA, binding to the orthosteric site of the transporter.

-

Role of the 5-Tolyl Group: The lipophilic tolyl moiety occupies a hydrophobic pocket adjacent to the GABA binding site. This interaction:

-

Increases binding affinity (lower IC₅₀).

-

Prevents the molecule from being a substrate (it blocks the transporter rather than being transported).

-

Enhances lipophilicity, allowing the drug to cross the BBB, a major limitation of nipecotic acid itself.

-

Structure-Activity Relationship (SAR)

-

N-Substitution: The free amine (NH) is often required for maximal affinity. N-alkylation (e.g., with a lipophilic tail like in Tiagabine) can further boost potency, making this molecule a valuable intermediate for "Tiagabine-like" drugs.

-

3-Carboxyl: Essential for electrostatic interaction with the transporter's arginine residues. Esters (prodrugs) are inactive until hydrolyzed.

-

5-Aryl vs. 4-Aryl: The 3,5-substitution pattern provides a unique vector for exploring the transporter's vestibule compared to the more common 3,4-disubstituted analogs (like paroxetine derivatives).

Analytical Characterization

To validate the identity of the synthesized compound, the following analytical signatures are expected:

-

¹H NMR (400 MHz, D₂O/DCl):

-

Aromatic Region: Two doublets (AA'BB' system) around 7.1–7.3 ppm, integrating to 4 protons (characteristic of the p-tolyl group).

-

Methyl Group: A sharp singlet at ~2.3 ppm (Ar-CH₃).

-

Piperidine Ring: Complex multiplets between 1.8–3.6 ppm. The C3-H and C5-H signals will shift depending on the cis/trans configuration (axial vs. equatorial positioning).

-

-

Mass Spectrometry (ESI+):

-

[M+H]⁺: Peak at m/z 220.13.

-

Fragmentation: Loss of COOH (-45) and retro-Diels-Alder fragmentation of the piperidine ring.

-

References

-

GABA Uptake Inhibitors & Nipecotic Acid Derivatives

- Source: Kragler, A. et al.

- Context: Establishes the SAR of 3-substituted piperidines as G

-

Synthesis of 3,5-Disubstituted Piperidines

-

Suzuki Coupling Protocols for Pyridines

- Source: BenchChem Technical Guides. "Physicochemical Properties of Substituted Piperidine-Carboxylic Acids."

- Context: General properties and synthesis of phenyl-substituted piperidines.

-

Stereoselective Synthesis Methodologies

-

Source: Amat, M. et al. "Enantioselective Synthesis of cis- and trans-3,5-Disubstituted Piperidines." Organic Letters, 2003.[3]

- Context: Alternative asymmetric synthesis routes using chiral lactams.

-

Sources

Technical Whitepaper: 5-(4-Methylphenyl)piperidine-3-carboxylic Acid in Drug Discovery

Executive Summary

In the landscape of neuropharmacology and synthetic drug development, piperidine-3-carboxylic acid (nipecotic acid) derivatives serve as foundational pharmacophores for targeting γ-aminobutyric acid (GABA) transporters. 5-(4-Methylphenyl)piperidine-3-carboxylic acid —also known as 5-(p-tolyl)piperidine-3-carboxylic acid—represents a strategic structural evolution of this scaffold. By introducing a lipophilic aryl group at the C5 position, chemists can modulate the molecule's blood-brain barrier (BBB) permeability and its binding kinetics at the GAT-1 transporter.

This technical guide provides an in-depth analysis of the compound’s chemical identity, pharmacological rationale, and a self-validating synthetic methodology designed for application scientists and drug development professionals.

Chemical Identity & Physicochemical Profiling

Accurate compound identification is the bedrock of reproducible research. 5-(4-Methylphenyl)piperidine-3-carboxylic acid exists primarily in two forms in commercial and research settings: the free base and the hydrochloride (HCl) salt. The HCl salt is highly preferred in aqueous assays and formulation due to its enhanced solubility and crystalline stability.

Quantitative Data Summary

| Property | Free Base | Hydrochloride Salt |

| CAS Number | 121260-21-7[1] | 2344680-08-4 |

| Molecular Formula | C₁₃H₁₇NO₂ | C₁₃H₁₈ClNO₂ |

| Molecular Weight | 219.28 g/mol [1] | 255.74 g/mol |

| Physical State | Solid | Crystalline Solid |

| Stereocenters | C3, C5 (Yields cis/trans diastereomers) | C3, C5 (Yields cis/trans diastereomers) |

| Primary Use | Organic Synthesis Building Block | Pharmacological Screening |

Pharmacological Rationale: GAT-1 Transporter Modulation

GABA is the primary inhibitory neurotransmitter in the mammalian central nervous system. The termination of GABAergic signaling is driven by its rapid reuptake from the synaptic cleft via sodium- and chloride-dependent transporters, predominantly GAT-1.

Unmodified nipecotic acid is a potent GAT-1 inhibitor, but its high polarity (zwitterionic nature at physiological pH) prevents it from crossing the blood-brain barrier effectively. Extensive structure-activity relationship (SAR) studies have demonstrated that appending lipophilic moieties—such as the p-tolyl group in 5-(4-methylphenyl)piperidine-3-carboxylic acid—alters the thermodynamic binding profile and enhances central nervous system (CNS) penetration[2]. Furthermore, substitution at the ring carbons (rather than the nitrogen) prevents energetically unfavorable orientations within the transporter's binding pocket, leading to highly potent binders[3].

Mechanism of Action: GAT-1 Inhibition by Nipecotic Acid Derivatives.

Synthetic Methodology & Experimental Workflow

As a Senior Application Scientist, it is critical to approach synthesis not as a mere sequence of mixing reagents, but as a cascade of chemically logical, self-validating steps. The synthesis of 5-(4-methylphenyl)piperidine-3-carboxylic acid relies on the late-stage reduction of a functionalized pyridine ring.

Step-by-Step Protocol

Step 1: Suzuki-Miyaura Cross-Coupling

-

Objective: Establish the C-C bond between the pyridine core and the p-tolyl group.

-

Procedure: Charge a Schlenk flask with methyl 5-bromonicotinate (1.0 eq), 4-methylphenylboronic acid (1.2 eq), and K₂CO₃ (2.5 eq). Suspend in a degassed mixture of 1,4-dioxane/H₂O (4:1). Add Pd(dppf)Cl₂ (0.05 eq) and heat to 90°C for 12 hours.

-

Causality: Pd(dppf)Cl₂ is selected because its bidentate ligand framework provides sufficient steric bulk to drive the transmetalation and reductive elimination steps efficiently, suppressing unwanted reductive dehalogenation of the electron-deficient pyridine ring.

-

Self-Validation: Monitor via TLC (Hexanes/EtOAc 7:3). The reaction is deemed successful when the starting material (Rf ~0.6) disappears and a new, highly UV-active spot (Rf ~0.4) emerges. LC-MS must confirm the intermediate mass [M+H]⁺.

Step 2: Catalytic Hydrogenation of the Pyridine Ring

-

Objective: Reduce the aromatic pyridine to the saturated piperidine ring.

-

Procedure: Dissolve the intermediate from Step 1 in glacial acetic acid. Add PtO₂ (Adams' catalyst, 10 wt%). Pressurize the reaction vessel with H₂ gas (50 psi) and agitate at room temperature for 24 hours. Filter through Celite to remove the catalyst.

-

Causality: Reducing a pyridine ring requires overcoming its aromatic resonance energy. Glacial acetic acid serves a dual purpose: it protonates the pyridine nitrogen (activating the ring toward reduction) and prevents the resulting basic secondary amine from coordinating with and poisoning the platinum catalyst.

-

Self-Validation: The system validates itself via hydrogen uptake monitoring. The reaction is complete when the pressure drop ceases (indicating the consumption of exactly 3 equivalents of H₂).

Step 3: Ester Hydrolysis and Salt Formation

-

Objective: Deprotect the carboxylic acid and isolate the stable hydrochloride salt.

-

Procedure: Treat the crude ester from Step 2 with 6M aqueous HCl. Reflux for 4 hours. Concentrate the solution in vacuo until precipitation begins, then cool to 4°C to maximize crystallization. Filter and wash with cold acetone.

-

Causality: Aqueous HCl under reflux provides a highly efficient, one-pot method to hydrolyze the methyl ester while simultaneously protonating the piperidine nitrogen. This drives the formation of the highly crystalline HCl salt, bypassing the need for tedious column chromatography.

-

Self-Validation: The formation of a white crystalline solid upon cooling confirms salt formation.

Step-by-step synthetic workflow for 5-(4-methylphenyl)piperidine-3-carboxylic acid.

Analytical Characterization Protocols

To ensure uncompromising scientific integrity, the final compound must be subjected to rigorous analytical validation.

-

Nuclear Magnetic Resonance (¹H NMR & ¹³C NMR):

-

Diagnostic Shift: The defining proof of successful hydrogenation is the complete absence of downfield aromatic pyridine protons (8.5–9.0 ppm). The newly formed piperidine ring will present complex aliphatic multiplets between 1.5 and 3.5 ppm.

-

Retention of Pharmacophore: The p-tolyl group must remain intact, visible as an AB quartet around 7.1–7.2 ppm (4H, aromatic) and a sharp singlet at ~2.3 ppm (3H, Ar-CH₃).

-

-

Liquid Chromatography-Mass Spectrometry (LC-MS):

-

Electrospray ionization (ESI+) should yield a distinct [M+H]⁺ peak at m/z 220.1 for the free base.

-

-

Diastereomeric Resolution:

-

Because the molecule possesses two chiral centers (C3 and C5), the synthesis yields a mixture of cis and trans racemates. Chiral HPLC (e.g., using a Chiralcel OD-H column) is required to quantify the diastereomeric excess (d.e.) and separate the enantiomers for precise pharmacological screening.

-

References

-

Title: 5-(4-methylphenyl)piperidine-3-carboxylic acid (CAS 121260-21-7) Source: AABlocks Catalog URL: [Link]

-

Title: Synthesis of Novel GABA Uptake Inhibitors. 4. Bioisosteric Transformation and Successive Optimization of Known GABA Uptake Inhibitors Leading to a Series of Potent Anticonvulsant Drug Candidates Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

-

Title: Synthesis of 4-substituted nipecotic acid derivatives and their evaluation as potential GABA uptake inhibitors Source: Bioorganic & Medicinal Chemistry (Indexed in ChEMBL - EMBL-EBI) URL: [Link]

Sources

The Molecular Landscape of 5-Arylpiperidine-3-Carboxylic Acid Derivatives in Medicinal Chemistry

Executive Summary

The piperidine-3-carboxylic acid (nipecotic acid) scaffold is a privileged structure in neuropharmacology, historically recognized for its role in inhibiting γ-aminobutyric acid (GABA) transporters. While traditional medicinal chemistry has heavily favored N-alkylation or N-acylation (the 1-position) to develop competitive inhibitors like Tiagabine, recent advances have unlocked the 5-position of the piperidine ring. The synthesis of 5-arylpiperidine-3-carboxylic acid derivatives represents a paradigm shift, yielding compounds that exhibit sub-micromolar potencies and, crucially, non-competitive binding profiles at murine GABA transporters (mGAT1 and mGAT4).

This technical whitepaper explores the mechanistic rationale, dynamic combinatorial synthesis, and self-validating screening protocols that define this novel class of neuroactive compounds.

Mechanistic Rationale: The Shift to the 5-Position

GABA transporters (GATs) are transmembrane proteins responsible for clearing GABA from the synaptic cleft, terminating inhibitory neurotransmission. Blocking these transporters increases synaptic GABA, providing therapeutic relief for epilepsy and other neurological disorders.

Traditional GAT inhibitors, such as Tiagabine, feature bulky lipophilic appendages on the piperidine nitrogen. These molecules act as competitive inhibitors, directly occluding the primary substrate-binding site. However, structural mapping and mass spectrometry (MS)-based screening have revealed that substituting the scarcely explored 5-position with aryl or heteroaryl groups via a three-atom spacer accesses a distinct lipophilic pocket within the transporter[1].

The causality behind this pharmacological shift is profound: by anchoring the aryl group at the 5-position, the molecule stabilizes the transporter in an inward-facing conformation without directly competing with GABA for the primary binding site. This results in a non-competitive interaction mode , which is highly desirable in drug development to avoid the massive surges in endogenous substrate concentration that typically overcome competitive inhibitors [2].

Mechanism of action for 5-arylpiperidine-3-carboxylic acid derivatives at GABA transporters.

Dynamic Combinatorial Chemistry: Pseudostatic Hydrazone Libraries

Synthesizing a vast array of 5-arylpiperidine-3-carboxylic acids using traditional step-by-step organic synthesis is resource-intensive. To accelerate discovery, researchers employ Dynamic Combinatorial Chemistry (DCC) , specifically utilizing hydrazone exchange[3].

By reacting a 5-hydrazinyl nipecotic acid core with a library of diverse aryl and heteroaryl aldehydes, a dynamic equilibrium of hydrazones is generated. However, the acidic conditions (pH 6.0) required to facilitate this reversible C=N exchange are lethal to the structural integrity of mGAT transmembrane proteins.

To solve this, the libraries are rendered pseudostatic . The library is allowed to reach thermodynamic equilibrium at pH 6.0. Immediately prior to the biological assay, the library is diluted into a physiological buffer (pH 7.1). This pH shift kinetically "freezes" the hydrazone exchange due to the mesomeric stabilization of the hydrazone bond at neutral pH, allowing the intact 5-aryl derivatives to be screened against the sensitive biological target without degrading the protein or scrambling the library [2].

Pseudostatic hydrazone library generation and MS-based screening workflow.

Self-Validating Experimental Protocol: MS-Binding Assays

To quantify the binding affinity of these novel 5-aryl derivatives, MS-based binding assays are utilized. This label-free approach eliminates the steric interference often caused by bulky radioligands or fluorophores, providing a direct measurement of the native compound's affinity.

Step-by-Step Methodology

-

Membrane Preparation & Standardization : Isolate HEK293 cell membranes stably expressing mGAT1 or mGAT4.

-

Causality & Validation: Perform a Bradford protein assay to ensure a consistent protein concentration (e.g., 2 mg/mL) across all assay tubes. Protein variance is the leading cause of false-positive affinity shifts in MS assays; standardizing this ensures the signal strictly correlates to ligand affinity.

-

-

The Pseudostatic Shift (Library Dilution) : Dilute the pre-equilibrated pH 6.0 hydrazone library into a pH 7.1 assay buffer (150 mM NaCl, 10 mM Tris, 1 mM CaCl₂).

-

Causality: As established, this neutralizes the acid catalyst, freezing the chemical equilibrium and protecting the GAT proteins from denaturation.

-

-

Incubation : Incubate the membrane-ligand mixture at 20°C for 45 minutes to reach thermodynamic binding equilibrium.

-

Validation: Include a known competitive inhibitor (e.g., Tiagabine for GAT1, SNAP-5114 for GAT4) in a parallel control tube. The displacement of the native GABA substrate by the control validates the functional integrity of the transporter batch.

-

-

Rapid Filtration : Filter the mixture through GF/B glass fiber filters using a 96-well cell harvester, followed by three rapid washes with ice-cold buffer.

-

Causality: The ice-cold buffer drastically reduces the kinetic energy of the system, slowing the off-rate (

) of the ligand-receptor complex and preserving the bound state during the mechanical stress of washing.

-

-

Extraction and LC-MS/MS : Extract the bound 5-aryl hydrazones from the filters using an acetonitrile/water (1:1) matrix. Quantify the intact compounds using Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer to calculate the pKi.

Structure-Activity Relationship (SAR) Data

The exploration of the 5-position has yielded compounds with potencies that rival clinical benchmarks, but with the added advantage of non-competitive binding mechanics. A notable hit, rac-16h (bearing a 5-(2-phenylethynyl)thiophen-2-yl residue), demonstrated unprecedented sub-micromolar potency [1]. Similarly, biphenyl-linked derivatives have shown distinct selectivity for mGAT4[3].

Table 1: Comparative SAR of Nipecotic Acid Derivatives

| Compound Class | Core Scaffold | Substitution Position | Target | Binding Mode | Affinity (pKi) |

| Tiagabine (Benchmark) | Nipecotic Acid | 1-position (N-alkyl) | mGAT1 | Competitive | ~7.00 |

| SNAP-5114 (Benchmark) | Nipecotic Acid | 1-position (N-alkyl) | mGAT4 | Competitive | ~5.50 |

| rac-16h | Nipecotic Acid | 5-position (Hydrazone-linked Aryl) | mGAT1 | Non-competitive | 6.62 ± 0.04 |

| Biphenyl-linked Hit | Nipecotic Acid | 5-position (Hydrazone-linked Aryl) | mGAT4 | Non-competitive | ~5.80 |

Conclusion

The functionalization of piperidine-3-carboxylic acid at the 5-position with aryl and heteroaryl groups represents a highly promising vector in medicinal chemistry. By utilizing pseudostatic dynamic combinatorial chemistry and rigorous MS-binding assays, researchers have identified a new class of non-competitive GABA transporter inhibitors. These 5-arylpiperidine-3-carboxylic acid derivatives not only expand the fundamental structure-activity relationship (SAR) of the nipecotic acid scaffold but also provide vital pharmacological tools for the future development of advanced antiepileptic and neuroprotective therapeutics.

References

-

Hauke, T. J., Höfner, G., & Wanner, K. T. (2019). MS-Based Screening of 5-Substituted Nipecotic Acid Derived Hydrazone Libraries as Ligands of the GABA Transporter 1. ChemMedChem, 14(5), 583-593.[Link]

-

Hauke, T. J., Höfner, G., & Wanner, K. T. (2019). Generation and screening of pseudostatic hydrazone libraries derived from 5-substituted nipecotic acid derivatives at the GABA transporter mGAT4. Bioorganic & Medicinal Chemistry, 27(1), 144-152. [Link]

-

Soubhye, J., Gelbcke, M., Van Antwerpen, P., Dufrasne, F., Boufadi, M. Y., Neve, J., Furtmüller, P. G., Obinger, C., Zouaoui Boudjeltia, K., & Meyer, F. (2020). Protein-Directed Dynamic Combinatorial Chemistry: An Efficient Strategy in Drug Design. ACS Omega, 5(40), 25483–25494.[Link]

Sources

- 1. MS-Based Screening of 5-Substituted Nipecotic Acid Derived Hydrazone Libraries as Ligands of the GABA Transporter 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Generation and screening of pseudostatic hydrazone libraries derived from 5-substituted nipecotic acid derivatives at the GABA transporter mGAT4 - PubMed [pubmed.ncbi.nlm.nih.gov]

Rational Design and Structure-Activity Relationship (SAR) of 3,5-Disubstituted Piperidines: A Master Scaffold in Peptidomimetic Drug Discovery

As drug discovery moves toward increasingly complex and traditionally "undruggable" targets—such as protein-protein interactions (PPIs) and highly flexible aspartic proteases—the limitations of flat, sp2-rich aromatic scaffolds become glaringly apparent. To achieve high potency and selectivity, medicinal chemists must exploit three-dimensional chemical space. Enter the 3,5-disubstituted piperidine scaffold: a highly versatile, sp3-rich transition-state surrogate that offers unparalleled vectorial control.

As a Senior Application Scientist, I have witnessed firsthand how the stereochemical rigidity of this scaffold allows for the precise positioning of pharmacophores. This whitepaper dissects the structure-activity relationship (SAR) of 3,5-disubstituted piperidines, exploring the causality behind their binding dynamics, their pharmacokinetic (PK) optimization, and the self-validating experimental protocols required to synthesize and evaluate them.

Mechanistic Rationale: The Architectural Brilliance of 3,5-Disubstitution

The piperidine ring is a privileged structure in medicinal chemistry, but its substitution pattern dictates its utility. While 4-substituted or 3,4-disubstituted piperidines often adopt extended, linear conformations, the 3,5-disubstituted pattern is uniquely suited for targets with V-shaped or U-shaped binding clefts.

Conformational Dynamics and Vectorial Projection

The causality behind the success of the 3,5-disubstituted piperidine lies in its chair conformation. When both the C3 and C5 substituents are placed in equatorial positions (the cis-diastereomer), the molecule minimizes unfavorable 1,3-diaxial steric clashes. This energetically favorable cis-equatorial geometry projects the two substituents at an approximate 120° angle relative to each other.

Furthermore, the secondary amine of the piperidine core serves as a critical hydrogen-bond donor and positive ionizable center (pKa ~ 8.5–9.5), perfectly mimicking the tetrahedral transition state of peptide bond hydrolysis. This allows the basic nitrogen to anchor into the catalytic machinery of proteases (e.g., forming a salt bridge with catalytic aspartates), while the C3 and C5 vectors independently probe adjacent binding pockets [1].

Figure 1: Vectorial projection of a cis-3,5-disubstituted piperidine in a protease active site.

Case Study: Conquering the Renin Active Site

To illustrate the SAR optimization of this scaffold, we examine the development of Direct Renin Inhibitors (DRIs). Renin is an aspartic protease that catalyzes the rate-limiting step of the renin-angiotensin-aldosterone system (RAAS). Its active site is a massive, highly flexible hydrophobic cleft, making it notoriously difficult to drug with orally bioavailable small molecules.

High-throughput screening (HTS) of target-tailored libraries identified a racemic cis-configured 3,5-disubstituted piperidine as a weak hit [1]. X-ray crystallography revealed that the piperidine nitrogen interacted with the catalytic Asp32/Asp215 dyad, while the C5 and C3 substituents occupied the non-prime (S3-S1) and prime (S1'-S2') pockets, respectively.

Iterative SAR Optimization

The optimization campaign required decoupling the two vectors to independently maximize binding affinity and tune physicochemical properties:

-

C5 Position (P3-P1 Pharmacophore): The initial hit utilized a highly lipophilic diphenylmethylamine group. While this filled the S3-S1 pocket, it resulted in poor aqueous solubility and high plasma protein binding. By rigidifying this flexible moiety into a tricyclic system or a benzimidazole derivative , researchers constrained the conformation to perfectly match the S3 pocket. This rigidification reduced the entropic penalty of binding, driving potency into the low nanomolar range [2].

-

C3 Position (Prime Site Linker): The C3 vector was optimized to interact with the S1' and S2' subpockets. Transitioning from simple amides to ether-linked or morpholine-carbonyl moieties generated critical new hydrogen bonds (e.g., with Thr77 in the renin flap), locking the enzyme in a "closed-flap" conformation [1][2].

Quantitative SAR & Pharmacokinetic Profiling

A major hurdle in piperidine-based drug design is balancing basicity and lipophilicity. Highly lipophilic basic amines often suffer from hERG channel inhibition (cardiotoxicity) and rapid CYP3A4-mediated clearance. Table 1 summarizes how structural modifications at the C3 and C5 positions systematically resolved these liabilities.

Table 1: SAR and PK Profiling of 3,5-Disubstituted Piperidine Derivatives

| Compound | C5 Substituent (S3-S1) | C3 Substituent (Prime) | Renin IC₅₀ (nM) | Oral Bioavailability (F%) | hERG IC₅₀ (µM) |

| Hit (rac)-1 | Diphenylmethylamine | Simple Amide | 1,200 | < 5% | 2.1 |

| Intermediate 5 | Tricyclic Pharmacophore | Simple Amide | 15.0 | 10% | 8.5 |

| Lead (3S,5R)-12 | Tricyclic Pharmacophore | Optimized Ether | 3.0 | 18% | > 30.0 |

| Compound 13 | Benzimidazole Derivative | Morpholine-carbonyl | 1.2 | 45% | > 30.0 |

Data synthesized from Ostermann et al. [1] and Tokuhara et al. [2].

Causality in PK Improvement: The transition to the benzimidazole derivative (Compound 13) drastically improved oral bioavailability (F%). Why? The incorporation of the benzimidazole reduced the overall Topological Polar Surface Area (TPSA) and masked internal hydrogen-bond donors, increasing membrane permeability. Simultaneously, the steric bulk surrounding the piperidine nitrogen slightly attenuated its pKa, which eliminated the hERG liability (>30 µM) without disrupting the critical salt bridge required for target engagement [2].

Figure 2: Iterative hit-to-lead optimization workflow for 3,5-disubstituted piperidines.

Validated Experimental Methodologies

To ensure scientific integrity, the protocols utilized to synthesize and evaluate these scaffolds must be self-validating. Below are the standard operating procedures for the stereoselective synthesis of the core and its enzymatic evaluation.

Protocol A: Diastereoselective Synthesis of the cis-3,5-Piperidine Core

Traditional linear syntheses of piperidines suffer from poor stereocontrol. A highly efficient, self-validating approach is the Modular 5+1 Cyclization [3]. This method relies on thermodynamic control to exclusively yield the cis-diastereomer.

Step-by-Step Methodology:

-

Imine Formation: In a dry round-bottom flask, dissolve the glutaraldehyde derivative (1.0 eq) and the primary amine (1.1 eq) in anhydrous methanol (0.2 M). Causality: Methanol is chosen because it facilitates rapid imine formation while keeping all intermediates soluble, eliminating the need for a solvent swap later.

-

Reductive Amination: Cool the mixture to 0 °C and add sodium cyanoborohydride (NaBH₃CN, 1.5 eq) portion-wise. Stir for 2 hours.

-

Water-Induced Cyclization: Add deionized water (equal volume to methanol) directly to the pot and heat to 50 °C for 4 hours. Causality: The addition of water triggers the intramolecular cyclization of the intermediate amino-aldehyde. Under these protic conditions, the system equilibrates to the thermodynamically most stable chair conformation, placing both bulky substituents in equatorial positions.

-

Workup & Purification: Quench with saturated aqueous NaHCO₃, extract with dichloromethane (3x), dry over MgSO₄, and concentrate. Purify via flash chromatography (SiO₂, Hexanes/EtOAc).

-

Self-Validation (NMR): Analyze the ¹H NMR spectrum. The axial protons at C3 and C5 will display large diaxial coupling constants (

Hz) with the adjacent C4 axial proton. Confirm the cis spatial relationship via 2D NOESY cross-peaks between the C3 and C5 axial protons.

Protocol B: FRET-Based Enzymatic Inhibition Assay

To quantify the IC₅₀ of the synthesized derivatives, a Fluorescence Resonance Energy Transfer (FRET) assay is utilized. This is superior to radiometric assays as it allows for real-time kinetic monitoring and eliminates radioactive waste.

Step-by-Step Methodology:

-

Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 0.1% BSA, 0.01% Tween-20). Causality: BSA and Tween-20 prevent non-specific binding of highly lipophilic piperidines to the plastic microtiter plate, preventing false-positive inhibition.

-

Compound Dilution: Prepare a 10-point, 3-fold serial dilution of the test compounds in 100% DMSO. Transfer 1 µL of each to a 384-well black microplate (final DMSO concentration = 1%).

-

Enzyme Addition: Add 49 µL of recombinant human renin (rh-renin, final concentration 1 nM) in assay buffer to the wells. Incubate at room temperature for 15 minutes to allow for equilibrium binding.

-

Substrate Initiation: Add 50 µL of the FRET substrate (e.g., Arg-Glu(EDANS)-Ile-His-Pro-Phe-His-Leu-Val-Ile-His-Thr-Lys(DABCYL)-Arg, final concentration 2 µM).

-

Kinetic Read: Immediately monitor fluorescence (Excitation: 340 nm, Emission: 490 nm) continuously for 30 minutes at 37 °C using a microplate reader.

-

Self-Validation (Controls):

-

Positive Control: Include Aliskiren (a known DRI) to validate assay sensitivity and inter-day reproducibility.

-

Negative Control (Background): Include wells with substrate but no enzyme to calculate the background cleavage rate.

-

-

Data Analysis: Calculate the initial velocity (

) from the linear portion of the fluorescence vs. time curve. Fit the dose-response data to a four-parameter logistic equation to determine the IC₅₀.

Conclusion

The 3,5-disubstituted piperidine is far more than a simple heterocyclic building block; it is a precision-engineered topological tool. By understanding the causality between its stereochemically defined vectors and the three-dimensional architecture of target binding sites, researchers can systematically overcome both pharmacodynamic and pharmacokinetic hurdles. As demonstrated by the evolution of Direct Renin Inhibitors, mastering this scaffold unlocks the ability to drug complex, highly flexible targets with potent, orally bioavailable therapeutics.

References

-

Ostermann, N., et al. "A novel class of oral direct renin inhibitors: highly potent 3,5-disubstituted piperidines bearing a tricyclic p3-p1 pharmacophore." Journal of Medicinal Chemistry, 56(6), 2196-2206 (2013). URL:[Link]

-

Tokuhara, H., et al. "Discovery of benzimidazole derivatives as orally active renin inhibitors: Optimization of 3,5-disubstituted piperidine to improve pharmacokinetic profile." Bioorganic & Medicinal Chemistry, 26(12), 3261-3286 (2018). URL:[Link]

-

Haider, T., et al. "A Modular and Diastereoselective 5 + 1 Cyclization Approach to N-(Hetero)Aryl Piperidines." Journal of the American Chemical Society, 142(1), 111-117 (2019). URL:[Link]

5-(p-tolyl)piperidine-3-carboxylic Acid: A Versatile Scaffold for CNS and Beyond

An In-depth Technical Guide for Drug Discovery Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its frequent appearance in both natural products and clinically successful pharmaceuticals.[1][2] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it an ideal building block for engaging with a wide array of biological targets. Within this important class of heterocycles, piperidine-3-carboxylic acid, also known as nipecotic acid, has been extensively studied, primarily as a backbone for inhibitors of the γ-aminobutyric acid (GABA) transporters (GATs).[3][4] This guide delves into a specific, and arguably underexplored, derivative: 5-(p-tolyl)piperidine-3-carboxylic acid . The introduction of a lipophilic aryl substituent at the 5-position presents a compelling modification to the traditional nipecotic acid pharmacophore, suggesting a potential shift in biological activity away from GABAergic targets and towards other central nervous system (CNS) receptors, as well as other therapeutic areas. This document serves as a technical primer for researchers, providing a comprehensive overview of the rationale, synthetic strategies, potential biological targets, and experimental considerations for utilizing the 5-(p-tolyl)piperidine-3-carboxylic acid scaffold in modern drug discovery campaigns.

The Piperidine-3-Carboxylic Acid Core: A Foundation of CNS Activity

The parent scaffold, nipecotic acid, is a cyclic amino acid that acts as a potent inhibitor of GABA uptake.[5] GABA is the primary inhibitory neurotransmitter in the mammalian CNS, and its dysregulation is implicated in a host of neurological and psychiatric disorders.[1] By blocking the reuptake of GABA from the synaptic cleft, GAT inhibitors increase GABAergic tone, an effect that is therapeutically beneficial in conditions like epilepsy and anxiety.

The clinical utility of nipecotic acid itself is limited by its poor ability to cross the blood-brain barrier.[5] This has led to extensive efforts to develop more lipophilic derivatives, with the majority of research focusing on substitutions at the piperidine nitrogen (N1) and the 4-position. A prime example is the anticonvulsant drug Tiagabine, an N-substituted derivative of nipecotic acid.

While N- and 4-substituted analogs have yielded significant clinical candidates, substitution at the 5-position remains a less-explored avenue. The introduction of an aryl group, such as the p-tolyl moiety, at this position fundamentally alters the scaffold's properties, suggesting new possibilities for target engagement.

Strategic Diversification: The 5-Aryl Substitution

The incorporation of a p-tolyl group at the 5-position of the piperidine-3-carboxylic acid scaffold offers several strategic advantages for drug design:

-

Shifting Pharmacophore: The aryl group introduces a large, hydrophobic substituent that can engage with different binding pockets compared to the more polar parent scaffold. This opens the door to targeting a wider range of receptors, moving beyond the traditional GABA transporter focus.

-

Modulation of Physicochemical Properties: The p-tolyl group increases the lipophilicity of the molecule, which can enhance membrane permeability and oral bioavailability.

-

Vectorial Exit into New Chemical Space: This substitution provides a novel vector for further chemical modification, allowing for the exploration of a diverse chemical space and the fine-tuning of structure-activity relationships (SAR).

Synthetic Strategies: Accessing the 5-(p-tolyl)piperidine-3-carboxylic Acid Core

While no direct, detailed synthesis of 5-(p-tolyl)piperidine-3-carboxylic acid is prominently published in readily available literature, a plausible and robust synthetic route can be devised based on established methodologies for constructing substituted piperidines. A highly effective strategy involves an aza-Michael addition, a powerful tool for the formation of nitrogen-containing rings.

A proposed synthetic pathway is outlined below:

Caption: Proposed synthetic workflow for 5-(p-tolyl)piperidine-3-carboxylic acid.

Experimental Protocol: A Plausible Approach

Step 1: Michael Addition to form the 1,5-Dicarbonyl Intermediate

-

To a solution of a suitable malonic acid ester derivative (e.g., diethyl malonate, 1.0 eq) in a protic solvent like ethanol, add a catalytic amount of a base such as sodium ethoxide.

-

Cool the mixture to 0°C and add p-tolylacrolein (1.0 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir until completion, as monitored by thin-layer chromatography (TLC).

-

Quench the reaction with a weak acid and perform an aqueous workup.

-

Purify the resulting glutaraldehyde intermediate by column chromatography.

Step 2: Reductive Amination and Cyclization

-

Dissolve the purified intermediate (1.0 eq) in a suitable solvent such as methanol.

-

Add an ammonia source, for example, ammonium acetate (excess), and a reducing agent like sodium cyanoborohydride (1.5 eq).

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Acidify the mixture and remove the solvent under reduced pressure.

-

Perform an aqueous workup and purify the resulting 5-(p-tolyl)piperidine-3-carboxylic acid ester by column chromatography.

Step 3: Ester Hydrolysis

-

To the purified ester (1.0 eq) in a mixture of ethanol and water, add a strong base such as sodium hydroxide (excess).

-

Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and acidify to a pH of approximately 2-3 with hydrochloric acid.

-

The final product, 5-(p-tolyl)piperidine-3-carboxylic acid, may precipitate and can be collected by filtration. Alternatively, it can be extracted with an organic solvent.

-

Further purification can be achieved by recrystallization.

Potential Biological Targets and Therapeutic Applications

The introduction of the 5-aryl moiety is hypothesized to shift the biological activity of the piperidine-3-carboxylic acid scaffold from GABA transporters to other CNS targets, particularly those with binding sites that can accommodate a hydrophobic aryl group.

Serotonergic and Dopaminergic Receptors

A large body of research has demonstrated that arylpiperidine and arylpiperazine scaffolds are potent ligands for serotonin (5-HT) and dopamine (D2) receptors.[4][6][7] These receptors are critical targets for the treatment of a wide range of psychiatric and neurological disorders, including:

-

Depression and Anxiety: Modulation of 5-HT1A and 5-HT7 receptors, as well as the serotonin transporter (SERT), are established mechanisms for antidepressant and anxiolytic drugs.[4][7]

-

Schizophrenia: Antagonism of D2 and 5-HT2A receptors is a hallmark of atypical antipsychotic medications.

-

Migraine: Agonism of 5-HT1D receptors is a key mechanism for the treatment of acute migraine.[6]

The 5-(p-tolyl)piperidine-3-carboxylic acid scaffold provides a novel framework to explore these targets. The carboxylic acid moiety can serve as a key interaction point, while the p-tolyl group can occupy a hydrophobic pocket within the receptor binding site.

Caption: Potential target space for the 5-(p-tolyl)piperidine-3-carboxylic acid scaffold.

Other Potential Therapeutic Areas

While the primary focus is likely on CNS disorders, the versatility of the piperidine scaffold means that other therapeutic applications should not be overlooked. For instance, piperidine derivatives have been investigated as:

-

Anticancer agents

-

Antimicrobial agents

-

Anti-inflammatory agents

The specific substitution pattern of 5-(p-tolyl)piperidine-3-carboxylic acid may confer activity in these or other areas, and broad biological screening is warranted.

Structure-Activity Relationship (SAR) Considerations

A systematic exploration of the SAR is crucial for optimizing the activity of this scaffold. Key points for modification include:

| Position | Modification | Rationale |

| Piperidine Nitrogen (N1) | Alkylation, Arylation, Acylation | Modulate basicity, lipophilicity, and introduce vectors for engaging with different regions of the binding pocket. |

| Carboxylic Acid (C3) | Esterification, Amidation | Convert the acid to a prodrug to improve bioavailability, or to an amide to introduce new hydrogen bonding interactions. |

| p-Tolyl Group (C5) | Substitution on the aryl ring (e.g., with halogens, methoxy groups), Replacement with other aryl or heteroaryl rings | Fine-tune electronic properties, steric bulk, and hydrogen bonding potential to optimize target affinity and selectivity. |

| Stereochemistry | Resolution of enantiomers and diastereomers | The 3- and 5-positions are chiral centers, and it is highly likely that biological activity will be stereospecific. |

Future Perspectives and Conclusion

The 5-(p-tolyl)piperidine-3-carboxylic acid scaffold represents a promising, yet underexplored, area of chemical space. While the parent nipecotic acid framework has been heavily mined for GABAergic activity, the introduction of a 5-aryl substituent offers a clear strategy for diversifying biological targets. The synthetic accessibility of this scaffold via established methods like the aza-Michael addition makes it an attractive starting point for new drug discovery programs.

Future research should focus on:

-

Definitive Synthesis and Characterization: The development and publication of a robust, scalable synthesis for 5-(p-tolyl)piperidine-3-carboxylic acid and its key derivatives.

-

Broad Biological Screening: A comprehensive evaluation of the scaffold against a wide panel of CNS targets, including serotonin, dopamine, and other relevant receptors and transporters.

-

Systematic SAR Studies: A thorough investigation of the effects of modifying the N1, C3, and C5 positions to build a detailed understanding of the pharmacophore.

-

In Vivo Evaluation: Promising candidates should be advanced into animal models of CNS disorders to assess their therapeutic potential.

References

-

Perez, M., Fourrier, C., Sigogneau, I., Pauwels, P. J., Palmier, C., John, G. W., Valentin, J.-P., & Halazy, S. (1998). Synthesis and serotonergic activity of arylpiperazide derivatives of serotonin: potent agonists for 5-HT1D receptors. Journal of Medicinal Chemistry, 41(18), 3447-3454. [Link]

-

Wu, J., Zhang, Z., Zhang, Q., & Li, J. (2020). Design, synthesis, and biological evaluation of aralkyl piperazine and piperidine derivatives targeting SSRI/5-HT1A/5-HT7. Bioorganic & Medicinal Chemistry, 28(15), 115582. [Link]

-

Hellenbrand, T., Höfner, G., Wein, T., & Wanner, K. T. (2016). Synthesis of 4-substituted nipecotic acid derivatives and their evaluation as potential GABA uptake inhibitors. Bioorganic & Medicinal Chemistry, 24(10), 2263-2281. [Link]

-

López-Rodríguez, M. L., Ayala, D., Benhamú, B., Morcillo, M. J., & Viso, A. (2002). Arylpiperazine derivatives acting at 5-HT(1A) receptors. Current Medicinal Chemistry, 9(4), 443-469. [Link]

-

Perez, M., Fourrier, C., Sigogneau, I., Pauwels, P. J., Palmier, C., John, G. W., Valentin, J. P., & Halazy, S. (1998). Synthesis and serotonergic activity of arylpiperazide derivatives of serotonin: potent agonists for 5-HT1D receptors. Journal of Medicinal Chemistry, 41(18), 3447–3454. [Link]

-

Hauke, T. J., Angermeier, L., & Wanner, K. T. (2019). MS based screening of 5-substituted nipecotic acid derived hydrazone libraries as ligands of the GABA transporter 1. ChemMedChem, 14(5), 583-593. [Link]

-

Hans, R. K., Gulati, A., & Sharma, S. (2007). GABA Modulating Agents: A Brief Review. Science Alert, 2(4), 350-362. [Link]

-

Clayden, J., & Yagoub, Y. (2020). The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. Organic & Biomolecular Chemistry, 18(5), 835-847. [Link]

-

Li, G., Liu, Y., & Zhang, L. (2015). Progress in the Synthesis and Application of Nipecotic Acid and Its Derivatives. Chinese Journal of Organic Chemistry, 35(1), 22-34. [Link]

-

Al-Mansouri, A. M., El-Kassas, S. M., & Abdel-Aziz, M. (2022). Pharmacological Effect of GABA Analogues on GABA-ϱ2 Receptors and Their Subtype Selectivity. International Journal of Molecular Sciences, 23(2), 949. [Link]

-

Sureshbabu, P., & Selvan, M. E. (2014). Michael Addition Reaction of Some 3,3-Dimethyl-2,6-diarylpiperidin-4-ones. Asian Journal of Chemistry, 26(11), 3171-3174. [Link]

-

Kumar, B., Singh, S., & Sharma, A. (2022). Nipecotic acid as potential lead molecule for the development of GABA uptake inhibitors; structural insights and design strategies. European Journal of Medicinal Chemistry, 236, 114321. [Link]

Sources

- 1. scialert.net [scialert.net]

- 2. dr.ntu.edu.sg [dr.ntu.edu.sg]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Arylpiperazine derivatives acting at 5-HT(1A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and serotonergic activity of arylpiperazide derivatives of serotonin: potent agonists for 5-HT1D receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Document: Design, synthesis, and biological evaluation of aralkyl piperazine and piperidine derivatives targeting SSRI/5-HT<sub>1A</sub>/5-HT<sub>7</... - ChEMBL [ebi.ac.uk]

Therapeutic Potential of 5-Aryl-Nipecotic Acid Derivatives in Neurology

Executive Summary

The therapeutic landscape for neurological disorders characterized by GABAergic hypofunction—specifically epilepsy, neuropathic pain, and anxiety—has long relied on enhancing synaptic GABA levels. While N-substituted nipecotic acid derivatives (e.g., Tiagabine) established the clinical validity of GAT-1 inhibition, they are limited by blood-brain barrier (BBB) permeability and specific side-effect profiles.

This technical guide focuses on 5-aryl-nipecotic acid derivatives , an emerging structural class that diverges from the classical N-substituted pharmacophore. By exploiting the 5-position of the piperidine ring, researchers can probe novel binding pockets within the GABA transporter (GAT), potentially unlocking non-competitive inhibition modes and altered subtype selectivity (GAT-1 vs. GAT-3/4). This guide details the structure-activity relationships (SAR), chemical synthesis, and validation protocols required to develop these compounds.

Molecular Pharmacology & Structural Rationale

The Limitations of Classical Inhibitors

Nipecotic acid (piperidine-3-carboxylic acid) is a potent inhibitor of GABA uptake but fails to cross the BBB due to its zwitterionic nature. Classical medicinal chemistry solved this by attaching lipophilic "anchor" groups to the nitrogen atom (N-substitution), creating compounds like Tiagabine.

The 5-Aryl Advantage

Modifying the 5-position of the nipecotic acid core offers distinct advantages over N-substitution:

-

Conformational Locking: Bulky aryl groups at C5 can restrict the flexibility of the piperidine ring, forcing the carboxylic acid and amine into a bio-active conformation that mimics the transition state of GABA transport.

-

Allosteric Modulation: Recent studies suggest that while N-substituted analogs compete directly with GABA, 5-substituted derivatives may bind to accessory pockets, potentially acting as non-competitive inhibitors. This reduces the risk of the inhibitor being transported into the cell (translocation), a common issue with competitive substrates.

-

Subtype Selectivity: The GAT-1 pocket is narrow; however, GAT-3 and GAT-4 (expressed in glia) have distinct lipophilic domains. 5-aryl substitution patterns allow for "tuning" selectivity toward glial transporters, which is a key target for preventing excitotoxicity without silencing phasic inhibition.

Chemical Synthesis Strategies

Developing 5-aryl-nipecotic acid derivatives requires overcoming the challenge of introducing substituents onto the saturated piperidine ring with precise stereocontrol.

Synthetic Workflow (General Approach)

The synthesis often begins with a nicotinic acid precursor, utilizing cross-coupling chemistry before reduction, or employing chiral pool synthesis.

Figure 1: General synthetic pathway for 5-aryl-nipecotic acid derivatives.

Key Synthetic Considerations

-

Stereochemistry: The biological activity is often restricted to the (R)-enantiomer of the nipecotic acid core. Resolution using chiral HPLC or fractional crystallization with chiral acids (e.g., dibenzoyl-L-tartaric acid) is critical.

-

Lipophilicity Tuning: The aryl group (phenyl, thienyl, naphthyl) serves as the BBB shuttle. If the logP exceeds 4.0, non-specific binding increases. A logP range of 2.0–3.5 is optimal.

Self-Validating Protocol: [3H]-GABA Uptake Assay

To validate the therapeutic potential, one must determine the IC50 for GABA uptake inhibition. This protocol uses rat brain synaptosomes, which preserve the nerve terminal architecture and transporter function.

Experimental Design Pillars

-

Causality: We use [3H]-GABA to trace uptake.[1][2] Inhibition of radioactive signal directly correlates to transporter blockade.

-

Control Systems:

-

Positive Control: Tiagabine (10 µM) – defines 100% inhibition.

-

Negative Control: Incubation at 4°C – defines non-specific physical adsorption (transporters are inactive at 4°C).

-

Total Uptake: Vehicle (DMSO) only.

-

Step-by-Step Methodology

Materials:

-

[2,3-3H(N)]-GABA (Specific Activity: 25-40 Ci/mmol).

-

Krebs-Ringer Phosphate (KRP) Buffer: 120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl2, 1.2 mM MgSO4, 1.2 mM KH2PO4, 10 mM Glucose, pH 7.4.

-

Rat cerebral cortex (homogenized).

Workflow:

-

Synaptosome Preparation:

-

Homogenize rat cortex in 0.32 M sucrose (10 strokes, Teflon-glass homogenizer).

-

Centrifuge at 1,000 x g for 10 min (4°C). Discard pellet (P1).

-

Centrifuge supernatant (S1) at 20,000 x g for 20 min. Resuspend pellet (P2) in KRP buffer.

-

-

Pre-Incubation:

-

Aliquot 100 µL synaptosomes into tubes.

-

Add 20 µL of Test Compound (5-aryl derivative) at varying concentrations (0.1 nM – 100 µM).

-

Incubate at 37°C for 15 minutes to allow equilibrium binding.

-

-

Uptake Initiation:

-

Add 20 µL [3H]-GABA (Final concentration: 10 nM).

-

Incubate exactly 3 minutes at 37°C. Note: Longer times risk metabolic breakdown of GABA.

-

-

Termination (Rapid Filtration):

-

Add 2 mL ice-cold KRP buffer to stop transport immediately.

-

Rapidly filter through Whatman GF/B filters (pre-soaked in 0.1% polyethylenimine to reduce background).

-

Wash filters 3x with 4 mL ice-cold buffer.

-

-

Quantification:

-

Place filters in scintillation vials with cocktail. Count radioactivity (CPM).

-

Data Analysis: Calculate Specific Uptake = (Total Uptake at 37°C) - (Non-specific Uptake at 4°C). Generate dose-response curves to determine IC50.

Figure 2: Workflow for the [3H]-GABA uptake assay.

Comparative Data Profile

The following table summarizes the typical pharmacological profile of 5-aryl derivatives compared to standard inhibitors. Note that 5-substituted analogs often show lower potency at GAT-1 compared to Tiagabine but offer unique selectivity profiles.

| Compound Class | Representative Structure | GAT-1 IC50 (µM) | GAT-3 IC50 (µM) | BBB Penetration | Mechanism |

| Nipecotic Acid | Parent (Zwitterion) | 12.0 | >100 | Poor | Competitive Substrate |

| Tiagabine | N-diaryl-alkenyl | 0.07 | >50 | High | Competitive Inhibitor |

| 5-Phenyl-NA | 5-Aryl (Direct) | 8.5 | >100 | Moderate | Mixed/Competitive |

| 5-Alkynyl-Aryl | 5-Aryl (Linker) | 0.4 - 1.2 | 15 - 30 | High | Non-Competitive |

Data synthesized from structure-activity relationship studies (See References 1, 3).

Neurological Applications[3]

Epilepsy (Focal Seizures)

The primary indication remains epilepsy. By inhibiting GAT-1, these derivatives increase synaptic GABA dwell time. 5-aryl derivatives are being investigated for "use-dependent" inhibition—blocking the transporter only when GABA release is excessive (seizure state), potentially reducing the sedation associated with tonic GABA increase.

Chronic Pain & Anxiety

GAT-3 and GAT-4 are heavily expressed in the thalamus and spinal cord. 5-aryl derivatives that show shifted selectivity toward GAT-3/4 (glial transporters) are of high interest for neuropathic pain. Glial uptake inhibition prevents the "siphoning" of GABA away from the synapse during high-frequency firing, a mechanism distinct from the broad inhibition of Tiagabine.

References

-

Hofner, G., & Wanner, K. T. (2019).[3] MS-Based Screening of 5-Substituted Nipecotic Acid Derived Hydrazone Libraries as Ligands of the GABA Transporter 1. ChemMedChem, 14(5), 583–593.

-

[Link]

-

-

Andersen, K. E., et al. (2001).[4] Synthesis of novel GABA uptake inhibitors. Part 6: preparation and evaluation of N-Omega asymmetrically substituted nipecotic acid derivatives. Bioorganic & Medicinal Chemistry, 9(11), 2773-2785.[1]

-

[Link]

-

-

Böck, M. C., et al. (2020).[3] N-Substituted Nipecotic Acids as (S)-SNAP-5114 Analogues with Modified Lipophilic Domains. ChemMedChem, 15(9), 756-771.[3]

-

[Link]

-

-

Krogsgaard-Larsen, P. (1980). GABA synaptic mechanisms: Stereochemical and conformational requirements. Molecular and Cellular Biochemistry, 31, 105–121.

-

[Link]

-

-

Iversen, L. L., & Neal, M. J. (1968). The uptake of [3H]GABA by slices of rat cerebral cortex.[5] Journal of Neurochemistry, 15(10), 1141–1149.

-

[Link]

-

Sources

- 1. Synthesis of novel GABA uptake inhibitors. Part 6: preparation and evaluation of N-Omega asymmetrically substituted nipecotic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. N-Substituted Nipecotic Acids as (S)-SNAP-5114 Analogues with Modified Lipophilic Domains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scilit.com [scilit.com]

- 5. Structural insights into GABA transport inhibition using an engineered neurotransmitter transporter - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Synthesis of 5-(4-Methylphenyl)piperidine-3-carboxylic Acid

Foreword: The Significance of Substituted Piperidines in Medicinal Chemistry

The piperidine scaffold is a cornerstone in modern drug discovery, forming the structural core of numerous therapeutic agents.[1] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it a privileged structure for interacting with biological targets. Specifically, 5-arylpiperidine-3-carboxylic acid derivatives are of significant interest to researchers due to their structural resemblance to neurotransmitters like GABA, suggesting potential applications as GABA uptake inhibitors and in the development of novel central nervous system (CNS) therapeutics.[2][3] This in-depth guide provides a comprehensive overview of a plausible and efficient synthetic route to a key analog in this class: 5-(4-Methylphenyl)piperidine-3-carboxylic acid. This document is intended for researchers, medicinal chemists, and professionals in drug development, offering not just a protocol, but a strategic guide to the synthesis, including the rationale behind the chosen methodologies.

Strategic Approach to the Synthesis of 5-(4-Methylphenyl)piperidine-3-carboxylic Acid

The synthesis of the target molecule presents a key challenge in the regioselective introduction of the 4-methylphenyl group at the 5-position and the carboxylic acid at the 3-position of the piperidine ring. A number of synthetic strategies were considered, including modifications of the Hantzsch pyridine synthesis. However, to ensure a high degree of control and efficiency, a strategy based on the conjugate addition to a partially unsaturated piperidine precursor was selected. This approach offers a modular and reliable pathway to the desired 3,5-disubstituted piperidine.

The proposed synthetic workflow is a three-stage process, which is outlined below.

Caption: Overall synthetic workflow for 5-(4-Methylphenyl)piperidine-3-carboxylic acid.

Part 1: Synthesis of the Key Piperidine Precursor

The initial stage of the synthesis focuses on the preparation of a suitable piperidine precursor that is activated for the crucial conjugate addition step. The chosen precursor is an N-protected 1,2,3,6-tetrahydropyridine-3-carboxylic acid ester. The N-tert-butoxycarbonyl (Boc) group is selected as the protecting group for the piperidine nitrogen due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions.

Experimental Protocol: Synthesis of Ethyl N-Boc-1,2,3,6-tetrahydropyridine-3-carboxylate

This protocol is based on established methods for the synthesis of similar tetrahydropyridine derivatives.

Materials:

-

Ethyl nipecotate (piperidine-3-carboxylate)

-

Di-tert-butyl dicarbonate (Boc)₂O

-

N-Bromosuccinimide (NBS)

-

1,8-Diazabicycloundec-7-ene (DBU)

-

Dichloromethane (DCM)

-

Toluene

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Step 1: N-Boc Protection of Ethyl Nipecotate

-

To a solution of ethyl nipecotate (1.0 eq) in dichloromethane (DCM), add di-tert-butyl dicarbonate (1.1 eq).

-

Stir the reaction mixture at room temperature overnight.

-

Wash the reaction mixture sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude N-Boc-ethyl nipecotate. This is often used in the next step without further purification.

Step 2: Allylic Bromination

-

Dissolve the crude N-Boc-ethyl nipecotate in a suitable solvent such as carbon tetrachloride.

-

Add N-Bromosuccinimide (NBS) (1.1 eq) and a radical initiator such as AIBN (catalytic amount).

-

Reflux the mixture with irradiation from a sunlamp until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture, filter off the succinimide, and concentrate the filtrate under reduced pressure.

Step 3: Elimination to form the Tetrahydropyridine

-

Dissolve the crude allylic bromide in toluene.

-

Add 1,8-Diazabicycloundec-7-ene (DBU) (1.5 eq) and heat the mixture to reflux.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the desired ethyl N-Boc-1,2,3,6-tetrahydropyridine-3-carboxylate.

Part 2: Regioselective Introduction of the 4-Methylphenyl Group

This stage is the cornerstone of the entire synthesis, involving the stereoselective introduction of the 4-methylphenyl (p-tolyl) group at the 5-position of the piperidine ring. A copper-catalyzed Michael addition (conjugate addition) is the method of choice for this transformation. Organocuprates are soft nucleophiles that are well-suited for 1,4-addition to α,β-unsaturated carbonyl compounds.

Key Mechanistic Considerations

Caption: Simplified mechanism of the conjugate addition step.

Experimental Protocol: Synthesis of Ethyl N-Boc-5-(4-methylphenyl)piperidine-3-carboxylate

Materials:

-

Ethyl N-Boc-1,2,3,6-tetrahydropyridine-3-carboxylate

-

Copper(I) iodide (CuI)

-

4-Bromotoluene

-

n-Butyllithium (n-BuLi)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Step 1: Preparation of Lithium di(p-tolyl)cuprate

-

To a solution of 4-bromotoluene (2.0 eq) in anhydrous THF at -78 °C under an inert atmosphere, add n-butyllithium (2.0 eq) dropwise.

-

Stir the mixture at -78 °C for 1 hour to form p-tolyllithium.

-

In a separate flask, suspend copper(I) iodide (1.0 eq) in anhydrous THF at -78 °C.

-

Slowly add the freshly prepared p-tolyllithium solution to the CuI suspension.

-

Allow the mixture to warm slightly to form a homogenous solution of lithium di(p-tolyl)cuprate.

Step 2: Conjugate Addition

-

Cool the solution of lithium di(p-tolyl)cuprate to -78 °C.

-

Add a solution of ethyl N-Boc-1,2,3,6-tetrahydropyridine-3-carboxylate (1.0 eq) in anhydrous THF dropwise.

-

Stir the reaction mixture at -78 °C for several hours, monitoring the reaction progress by TLC.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Allow the mixture to warm to room temperature and extract with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield ethyl N-Boc-5-(4-methylphenyl)piperidine-3-carboxylate.

Part 3: Final Deprotection and Hydrolysis

The final stage of the synthesis involves the removal of the N-Boc protecting group and the hydrolysis of the ethyl ester to the final carboxylic acid product. These are standard transformations in organic synthesis.

Experimental Protocol: Synthesis of 5-(4-Methylphenyl)piperidine-3-carboxylic acid

Materials:

-

Ethyl N-Boc-5-(4-methylphenyl)piperidine-3-carboxylate

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

-

Methanol or Ethanol

-

Water

-

Hydrochloric acid (HCl)

-

Diethyl ether

Step 1: N-Boc Deprotection

-

Dissolve the ethyl N-Boc-5-(4-methylphenyl)piperidine-3-carboxylate in DCM.

-

Add an excess of trifluoroacetic acid (TFA) and stir the mixture at room temperature for 1-2 hours.

-

Monitor the reaction by TLC.

-

Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

-

The crude product is the trifluoroacetate salt of ethyl 5-(4-methylphenyl)piperidine-3-carboxylate.

Step 2: Ester Hydrolysis

-

Dissolve the crude trifluoroacetate salt in a mixture of methanol or ethanol and water.

-

Add an excess of lithium hydroxide or sodium hydroxide.

-

Heat the mixture to reflux and monitor the hydrolysis by TLC.[4][5]

-

Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the alcohol.

-

Dilute the residue with water and wash with diethyl ether to remove any non-polar impurities.

-

Carefully acidify the aqueous layer with HCl to a pH of approximately 6-7, at which point the amino acid will precipitate.

-

Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield the final product, 5-(4-Methylphenyl)piperidine-3-carboxylic acid.

Data Summary

| Step | Product | Starting Material(s) | Key Reagents | Typical Yield (%) |

| 1 | Ethyl N-Boc-1,2,3,6-tetrahydropyridine-3-carboxylate | Ethyl nipecotate | (Boc)₂O, NBS, DBU | 60-70 (over 3 steps) |

| 2 | Ethyl N-Boc-5-(4-methylphenyl)piperidine-3-carboxylate | Precursor from Step 1 | Lithium di(p-tolyl)cuprate | 50-65 |

| 3 | 5-(4-Methylphenyl)piperidine-3-carboxylic acid | Product from Step 2 | TFA, LiOH/NaOH | 80-90 (over 2 steps) |

Conclusion and Future Perspectives

The synthetic route detailed in this guide provides a robust and logical pathway for the preparation of 5-(4-Methylphenyl)piperidine-3-carboxylic acid. The key strategic decision to employ a conjugate addition of an organocuprate to a tetrahydropyridine precursor allows for the controlled and regioselective introduction of the aryl substituent. Each step utilizes well-established and reliable chemical transformations, making this synthesis amenable to scale-up for further investigation in drug discovery programs.

Future work could focus on the enantioselective synthesis of the target molecule, potentially through the use of chiral catalysts in the conjugate addition step or by starting from a chiral pool material. Furthermore, the modularity of this synthetic route allows for the facile generation of a library of analogs by varying the organocuprate reagent, which will be invaluable for establishing structure-activity relationships (SAR) and optimizing the pharmacological profile of this promising class of compounds.

References

- (Reference for a relevant synthesis of a 6-aryl substituted nipecotic acid deriv

- (Reference for catalytic enantioselective synthesis of dihydropyridines)

- (Reference for functionaliz

- (Reference discussing 5-substituted nipecotic acid deriv

- (Reference on the synthesis of piperidine carboxylic acids)

- (Reference on the synthesis of nipecotic acid deriv

- (Reference on the radical C4-H aryl

- (Reference on the functionalization of piperidine deriv

- (Reference on the design and synthesis of piperidine-3-carboxamides)

- (Reference discussing the prevalence of the piperidine scaffold in pharmaceuticals)

- (Reference on the aza-Michael addition in the synthesis of piperidines)

- (Reference on the asymmetric synthesis of dihydronicotinamides)

- (Reference on N-substituted nipecotic acid deriv

- (Reference on the synthesis of 4-aryl-1,4-dihydropyridines)

- (Reference on the diastereoselective synthesis of trans-4-arylpiperidine-3-carboxylic acid deriv

- (Reference on 4-substituted nipecotic acid deriv

- (Reference on the synthesis of N-(hetero)aryl piperidines)

- (Reference on the endo-aza-Michael addition in piperidine synthesis)

- (Reference on the catalytic enantioselective synthesis of 3-piperidines)

- (Reference on the reductive amination/aza-Michael reaction for piperidine synthesis)

- (Reference on the synthesis of aryl-substituted piperidines)

- (Reference on hydrolysis reactions of carboxylic acid deriv

- (Reference on the synthesis of arylpiperazine ligands)

- (Reference on the hydrolysis of carboxylic acid deriv

Sources

- 1. Regio- and stereoselective 1,2-dihydropyridine alkylation/addition sequence for the synthesis of piperidines with quaternary centers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. youtube.com [youtube.com]

- 5. cactus.utahtech.edu [cactus.utahtech.edu]

Engineering Piperidine-3-Carboxylic Acid Derivatives for CNS Targeting: A Technical Guide

Executive Summary & Pharmacological Rationale

Piperidine-3-carboxylic acid, commonly known as nipecotic acid, is a privileged heterocyclic scaffold in central nervous system (CNS) drug discovery. As a structural analogue of γ-aminobutyric acid (GABA), it functions as a highly potent competitive inhibitor of GABA transporters (GATs), primarily targeting GAT-1 with an IC50 of 2.6 µM 1. By blocking the presynaptic reuptake of GABA, these derivatives elevate extracellular GABA concentrations, thereby amplifying inhibitory postsynaptic potentials—a validated mechanism for anticonvulsant and anxiolytic therapies.

However, the clinical translation of unmodified piperidine-3-carboxylic acid is severely bottlenecked by its zwitterionic nature at physiological pH, which prevents passive diffusion across the blood-brain barrier (BBB) 2. Furthermore, at high concentrations (EC50 ~300 µM), the unmodified scaffold can directly activate GABAA-like chloride channels, complicating its pharmacological profile [[3]](). Modern medicinal chemistry efforts therefore focus on N-substitution strategies to enhance lipophilicity, BBB permeability, and transporter subtype selectivity.

Mechanism of action: Piperidine-3-carboxylic acid derivatives inhibiting GAT-1 reuptake of GABA.

Structural Engineering Strategies for BBB Penetration

To overcome the pharmacokinetic limitations of the parent scaffold, researchers employ several targeted N-alkylation and amidation strategies:

-

Lipophilic Tail Addition: The classic success story is Tiagabine, which utilizes an N-bis(3-methyl-2-thienyl)but-3-enyl side chain to achieve high BBB permeability and sub-micromolar GAT-1 inhibition 4. Similarly, benzhydrol ether-containing side chains have yielded potent derivatives with in vitro IC50 values < 1 µM [[5]]().

-

Schiff Base Hybrids: Synthesizing Schiff bases of 1-(2-aminoethyl)piperidine-3-carboxylic acid with substituted naphthalene nuclei significantly increases lipophilicity. Compounds like "5d" demonstrate excellent in vitro BBB permeability and potent in vivo anticonvulsant activity in subcutaneous pentylenetetrazol (sc-PTZ) seizure models 6.

-

Allenic Spacers for Subtype Selectivity: Introducing a terminally double-substituted allenic spacer alters the spatial geometry of the molecule, shifting selectivity away from GAT-1. For example, the derivative DDPM-3960 acts as a highly potent inhibitor of mGAT4/hGAT-3 (pIC50 = 6.49), providing anxiolytic and anticonvulsant effects without severe motor impairment [[7]]().

-

Multi-Target Directed Ligands (MTDLs): For neurodegenerative disorders like Alzheimer's, the scaffold is hybridized to hit multiple pathways. Compound 6 acts as a dual modulator, inhibiting both Butyrylcholinesterase (BuChE, IC50 = 0.21 µM) and GAT-1 (IC50 = 10.96 µM) 4. Alternatively, amidating ethyl nipecotate with antioxidant acids (e.g., ferulic acid) yields compounds that combat both GABAergic dysfunction and oxidative stress 8.

Quantitative Comparison of Key Derivatives

| Compound | Modification Strategy | Primary Target | BBB Permeability | Potency (IC50 / pIC50) |

| Nipecotic Acid | Unmodified Scaffold | GAT-1 to GAT-4 | Poor (Zwitterionic) | GAT-1 IC50 = 2.6 µM |

| Tiagabine | N-bis(3-methyl-2-thienyl)but-3-enyl | GAT-1 | High | GAT-1 pIC50 = 7.43 |

| Compound 5d | N-substituted Schiff Base | GATs (Anticonvulsant) | High (PAMPA validated) | High in vivo sc-PTZ efficacy |

| DDPM-3960 | Allenic Spacer | mGAT4 / hGAT-3 | High | mGAT4 pIC50 = 6.59 |

| Compound 6 | Dual GAT/ChE targeting | GAT-1/3 & BuChE | Moderate/High | GAT-1 IC50 = 10.96 µM |

Experimental Workflows for CNS Candidate Validation

To rigorously evaluate new piperidine-3-carboxylic acid derivatives, a sequential screening workflow is required, progressing from physicochemical permeability to functional synaptic assays.

Sequential screening workflow for validating CNS-targeted piperidine-3-carboxylic acid derivatives.

Protocol 1: In Vitro PAMPA-BBB Assay (Permeability Screening)

Causality & Rationale: The Parallel Artificial Membrane Permeability Assay (PAMPA) utilizes a porcine brain lipid extract to closely mimic the lipid composition of the human brain endothelial cell membrane. This provides a highly predictive, high-throughput model for passive transcellular diffusion before moving to complex in vivo models.

-

Preparation of Solutions: Dissolve the synthesized derivative in DMSO, then dilute with PBS (pH 7.4) to a final concentration of 100 µM (final DMSO concentration ≤ 5% to maintain lipid membrane integrity).

-

Membrane Coating: Coat the PVDF membrane filter of the donor microplate with 4 µL of porcine brain lipid extract (20 mg/mL in dodecane). Causality: Dodecane acts as an organic solvent that evaporates/integrates, leaving a stable lipid bilayer across the pores.

-

Incubation: Add 300 µL of the acceptor buffer (PBS) to the acceptor plate. Add 150 µL of the drug solution to the donor plate. Assemble the sandwich and incubate at room temperature for 18 hours.

-

Quantification: Separate the plates and quantify the compound concentration in both wells using LC-MS/MS. Calculate the effective permeability (

). -

Self-Validating System: Co-incubate with Lucifer Yellow (a paracellular marker). If Lucifer Yellow is detected in the acceptor well via fluorometry, it indicates the artificial lipid membrane has ruptured. The specific well's data must be discarded, ensuring only true transcellular diffusion is measured.

Protocol 2: Radioligand Synaptosomal GABA Uptake Inhibition Assay

Causality & Rationale: Assaying isolated synaptosomes is superior to whole-cell assays because Percoll gradient centrifugation isolates functional, resealed presynaptic terminals containing native, correctly folded GAT transporters in their natural lipid microenvironment.

-

Synaptosome Isolation: Homogenize murine cortical tissue in ice-cold 0.32 M sucrose buffer. Subject to Percoll density gradient centrifugation to isolate the synaptosomal fraction.

-

Pre-incubation: Suspend synaptosomes in oxygenated Krebs-Ringer buffer. Aliquot into assay tubes and add the piperidine-3-carboxylic acid derivative at varying concentrations (0.1 nM to 100 µM). Pre-incubate at 37°C for 10 minutes. Causality: This allows the competitive inhibitor to reach binding equilibrium with the transporter before the substrate is introduced.

-